molecular formula C14H17NO6S2 B2750512 methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2309799-99-1

methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2750512
CAS RN: 2309799-99-1
M. Wt: 359.41
InChI Key: MEHSMBFQNQPSPN-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H17NO6S2 and its molecular weight is 359.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Reactivity

  • Carbodiimide-sulfoxide Reactions for Synthesizing Stabilized Sulfonium Ylides : Compounds containing reactive methylene groups have been treated with dicyclohexylcarbodiimide and dimethyl sulfoxide, leading to highly stabilized sulfonium ylides. These reactions highlight a methodology for synthesizing complex sulfamoyl and thiophene derivatives, potentially applicable to the target compound for creating stabilized intermediates in organic synthesis Cook & Moffatt, 1968.

  • One-pot Synthesis of Poly(Methylene-bis)-1,3-Indandione Derivative : Demonstrates an efficient procedure for synthesizing complex molecules, which could be relevant for creating derivatives of the target compound through one-pot reactions Zargar & Khan, 2013.

Functional Applications

  • Sulfamoylation of Hydroxyl Groups : Research has optimized the sulfamoylation reaction of hydroxyl groups, enhancing yield without the need for a base. This could indicate the target compound's potential utility in modifying hydroxyl-containing molecules, expanding its applications in synthetic chemistry Okada, Iwashita, & Koizumi, 2000.

  • High Sensitivity Analysis of Water-Soluble, Cyanine Dye Labeled Proteins : The use of sulfo-3H-indocyanine dyes for protein derivatization, followed by high-performance liquid chromatography, suggests the potential of thiophene and sulfamoyl derivatives in biochemical analysis and detection Qiao et al., 2009.

  • Methylation of Humic Acid Fractions : A permethylation procedure for humic acid fractions involving sulfonyl and hydroxyl group modifications could imply applications of similar compounds in environmental chemistry and soil science Wershaw & Pinckney, 1978.

properties

IUPAC Name

methyl 3-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S2/c1-8-6-10(9(2)21-8)11(16)7-15-23(18,19)12-4-5-22-13(12)14(17)20-3/h4-6,11,15-16H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHSMBFQNQPSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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